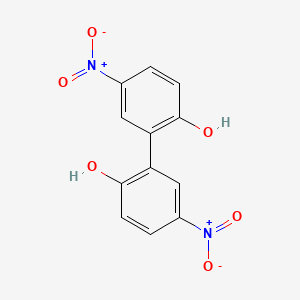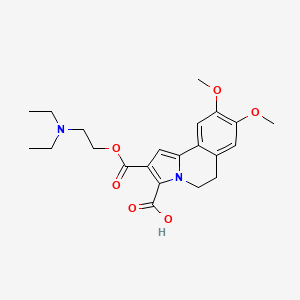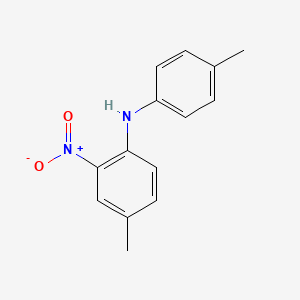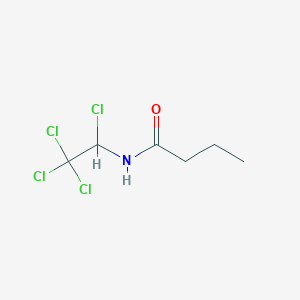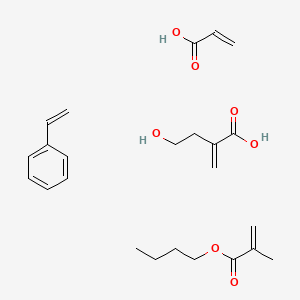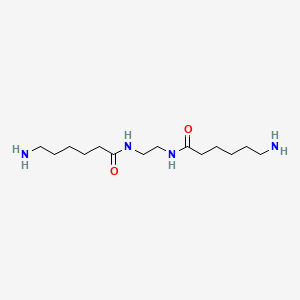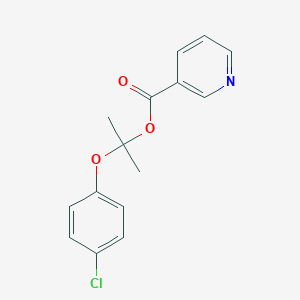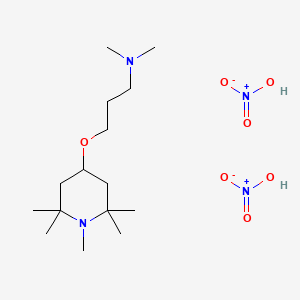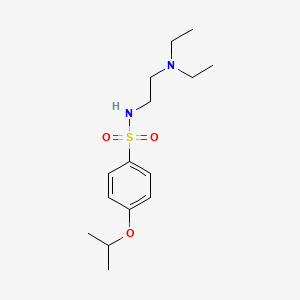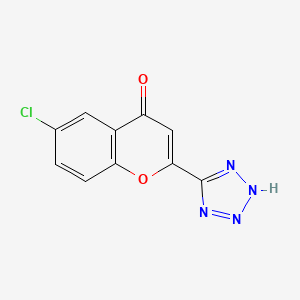
6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a tetrazole ring at the 2nd position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves several steps. One common method includes the condensation of 4-chloro-o-phenylenediamine with substituted aryl aldehydes, followed by cyclization and reduction reactions. The reaction conditions typically involve the use of stannous chloride dihydrate as a reducing agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as stannous chloride dihydrate.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one can be compared with other similar compounds, such as:
6-Chloro-3,4-dihydro-1H-quinolin-2-one: Another benzopyran derivative with potential biological activities.
4-Methylquinolin-6-amine: A compound with a similar core structure but different substituents.
These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
33544-18-2 |
|---|---|
Molekularformel |
C10H5ClN4O2 |
Molekulargewicht |
248.62 g/mol |
IUPAC-Name |
6-chloro-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C10H5ClN4O2/c11-5-1-2-8-6(3-5)7(16)4-9(17-8)10-12-14-15-13-10/h1-4H,(H,12,13,14,15) |
InChI-Schlüssel |
OXVXNMWLJXQXFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)

